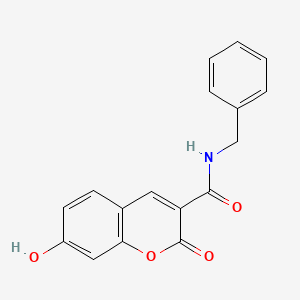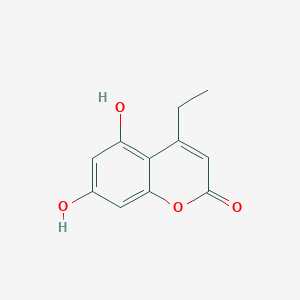![molecular formula C18H18FNO2 B5912387 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one, also known as EF-1, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of chalcones, which are known for their diverse biological activities. EF-1 has been synthesized by various methods and has been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of various genes associated with inflammation and cancer. Moreover, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Moreover, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to possess anti-microbial activity against various strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized by various methods. It has been studied extensively for its mechanism of action and biochemical effects, making it a potential candidate for drug development. However, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one also has some limitations for lab experiments. It has not been studied extensively for its pharmacokinetic and pharmacodynamic properties, which are important for drug development. Moreover, the toxicity and side effects of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one have not been fully evaluated.
Direcciones Futuras
There are several future directions for the study of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one. One potential direction is the evaluation of its pharmacokinetic and pharmacodynamic properties, which are important for drug development. Moreover, the toxicity and side effects of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one need to be fully evaluated. Another potential direction is the development of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one derivatives with improved biological activities and reduced toxicity. 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one derivatives can be synthesized by modifying the chemical structure of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one and evaluating their biological activities. Finally, the potential applications of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one in the treatment of various diseases, such as cancer and inflammation, need to be further explored.
Métodos De Síntesis
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one can be synthesized by using a variety of methods, including Claisen-Schmidt condensation, Suzuki coupling, and Heck reaction. One of the most commonly used methods is the Claisen-Schmidt condensation, which involves the reaction of 4-fluorobenzaldehyde and 4-ethoxyaniline in the presence of a base such as potassium hydroxide. The resulting product is then subjected to a Wittig reaction with triphenylphosphine and ethyl bromoacetate to yield 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one.
Aplicaciones Científicas De Investigación
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit anti-microbial activity against various strains of bacteria and fungi.
Propiedades
IUPAC Name |
(E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-3-22-17-10-8-16(9-11-17)20-13(2)12-18(21)14-4-6-15(19)7-5-14/h4-12,20H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYDYUUSHEEQX-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)F)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)
![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)

![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)



![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)
![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
![4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5912398.png)
![1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5912403.png)
![3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one](/img/structure/B5912414.png)
![isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B5912422.png)
![7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5912425.png)